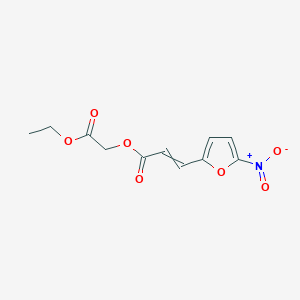![molecular formula C12H14OS2 B14380022 1H-Spiro[1,3-benzodithiole-2,1'-cyclohexan]-1-one CAS No. 89572-14-5](/img/structure/B14380022.png)
1H-Spiro[1,3-benzodithiole-2,1'-cyclohexan]-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Spiro[1,3-benzodithiole-2,1’-cyclohexan]-1-one is a spirocyclic compound characterized by a unique structure where a benzodithiole ring is fused to a cyclohexane ring through a spiro carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Spiro[1,3-benzodithiole-2,1’-cyclohexan]-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dithiol-2-one with cyclohexanone in the presence of a base, such as sodium hydride, to form the spirocyclic structure . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Spiro[1,3-benzodithiole-2,1’-cyclohexan]-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiole ring to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodithiole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the benzodithiole ring .
Wissenschaftliche Forschungsanwendungen
1H-Spiro[1,3-benzodithiole-2,1’-cyclohexan]-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and heterocycles.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific receptors and enzymes.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties
Wirkmechanismus
The mechanism of action of 1H-Spiro[1,3-benzodithiole-2,1’-cyclohexan]-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[1,3-benzodioxole-2,1’-cyclohexan]-4-yl acetyl(methyl)carbamate
- Spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one
- Spiro[1-benzofuran-2,1’-cyclohexane] derivatives
Uniqueness
1H-Spiro[1,3-benzodithiole-2,1’-cyclohexan]-1-one is unique due to the presence of the benzodithiole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of novel materials and pharmaceuticals .
Eigenschaften
CAS-Nummer |
89572-14-5 |
|---|---|
Molekularformel |
C12H14OS2 |
Molekulargewicht |
238.4 g/mol |
IUPAC-Name |
spiro[1λ4,3-benzodithiole-2,1'-cyclohexane] 1-oxide |
InChI |
InChI=1S/C12H14OS2/c13-15-11-7-3-2-6-10(11)14-12(15)8-4-1-5-9-12/h2-3,6-7H,1,4-5,8-9H2 |
InChI-Schlüssel |
OFMSWHNGIUPQEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)SC3=CC=CC=C3S2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


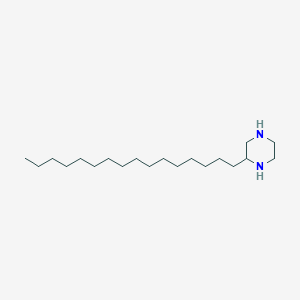
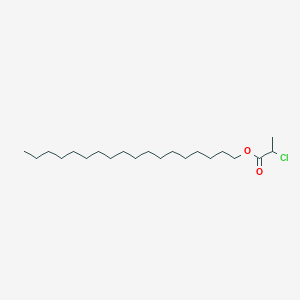
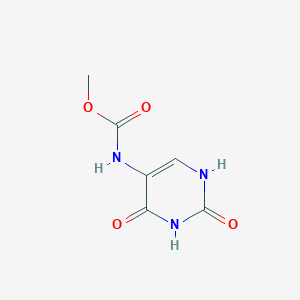
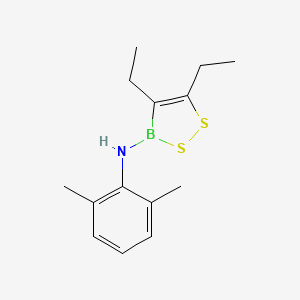
![3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14379971.png)
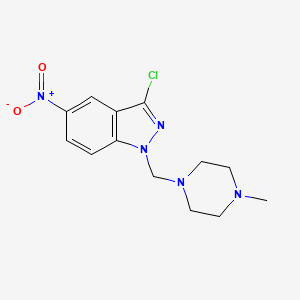
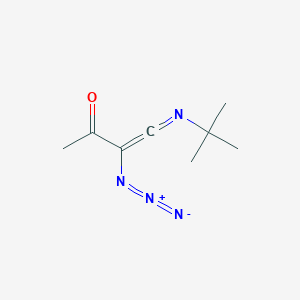
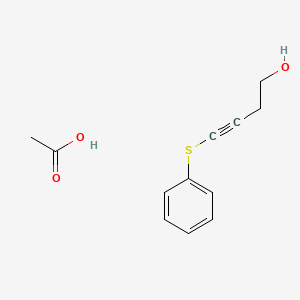
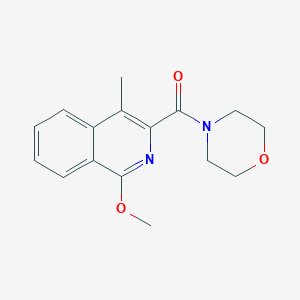
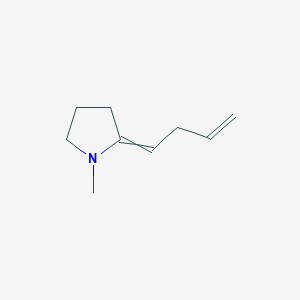
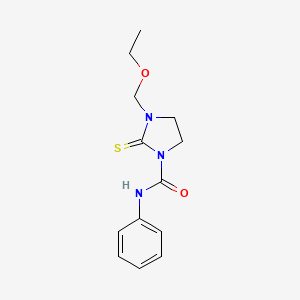
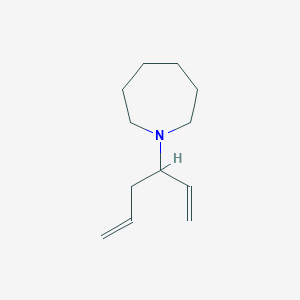
![Propyl [3-bromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14380014.png)
